molecular formula C12H15O4S- B12578842 2-(Ethoxycarbonyl)-2-methyl-4-(thiophen-2-yl)butanoate CAS No. 391678-00-5

2-(Ethoxycarbonyl)-2-methyl-4-(thiophen-2-yl)butanoate

Cat. No.: B12578842
CAS No.: 391678-00-5
M. Wt: 255.31 g/mol
InChI Key: WDFPAQJEHQYFBV-UHFFFAOYSA-M
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Description

2-(Ethoxycarbonyl)-2-methyl-4-(thiophen-2-yl)butanoate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)-2-methyl-4-(thiophen-2-yl)butanoate typically involves the condensation of thiophene derivatives with appropriate esterifying agents. One common method involves the reaction of thiophene-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. Nickel and palladium-based catalytic systems are frequently used in the synthesis of thiophene-based polymers and other derivatives . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)-2-methyl-4-(thiophen-2-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

2-(Ethoxycarbonyl)-2-methyl-4-(thiophen-2-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)-2-methyl-4-(thiophen-2-yl)butanoate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethoxycarbonyl)-2-methyl-4-(thiophen-2-yl)butanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. Its combination of a thiophene ring with an ester group makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

391678-00-5

Molecular Formula

C12H15O4S-

Molecular Weight

255.31 g/mol

IUPAC Name

2-ethoxycarbonyl-2-methyl-4-thiophen-2-ylbutanoate

InChI

InChI=1S/C12H16O4S/c1-3-16-11(15)12(2,10(13)14)7-6-9-5-4-8-17-9/h4-5,8H,3,6-7H2,1-2H3,(H,13,14)/p-1

InChI Key

WDFPAQJEHQYFBV-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(C)(CCC1=CC=CS1)C(=O)[O-]

Origin of Product

United States

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